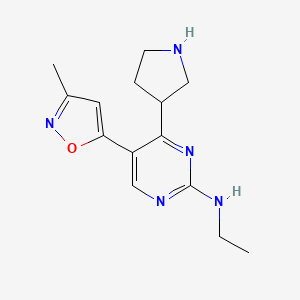
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens makes it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds One common method involves the halogenation of a precursor benzene derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where one halogen atom is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Cross-Coupling: Palladium catalysts, along with boronic acids or organozinc reagents, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is utilized in the synthesis of potential drug candidates and diagnostic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene is unique due to the presence of four different halogen atoms on the benzene ring. This unique combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H4BrClFI |
|---|---|
Peso molecular |
349.36 g/mol |
Nombre IUPAC |
5-bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 |
Clave InChI |
JKXFZYCPEUSAFI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CCl)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



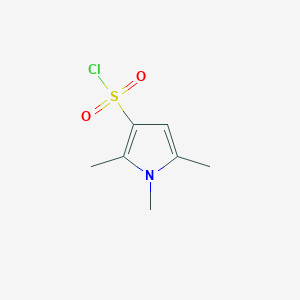
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

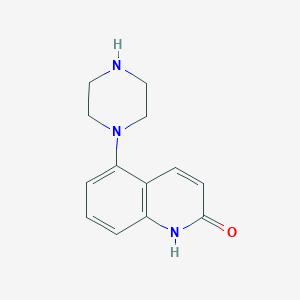
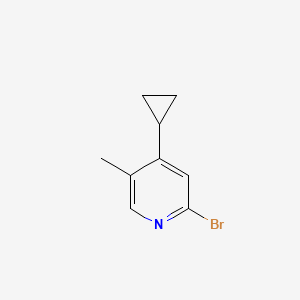
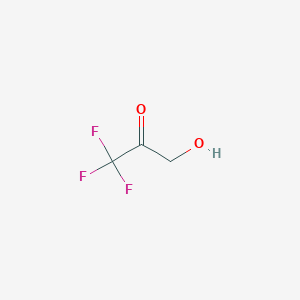
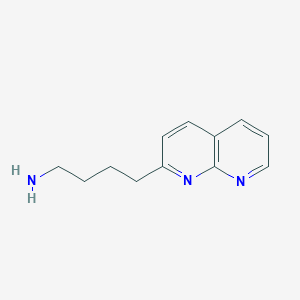
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)

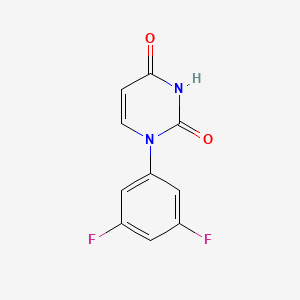

![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
